Diethyl 3,3'-(nitrosoimino)dipropanoate
Description
Diethyl 3,3'-(nitrosoimino)dipropanoate is a nitrosoimino-bridged dipropanoate ester characterized by a central nitrosoimino (–N(NO)–) group linking two propanoate ethyl ester moieties.
Properties
CAS No. |
6976-38-1 |
|---|---|
Molecular Formula |
C10H18N2O5 |
Molecular Weight |
246.26 g/mol |
IUPAC Name |
ethyl 3-[(3-ethoxy-3-oxopropyl)-nitrosoamino]propanoate |
InChI |
InChI=1S/C10H18N2O5/c1-3-16-9(13)5-7-12(11-15)8-6-10(14)17-4-2/h3-8H2,1-2H3 |
InChI Key |
FYKNBBJIVXDACD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCN(CCC(=O)OCC)N=O |
Origin of Product |
United States |
Preparation Methods
Nitrosation of Iminodipropanoate Esters
The most widely documented method involves nitrosation of diethyl iminodipropanoate using alkyl nitrites.
Procedure :
Direct Esterification of Nitrosoiminodipropanoic Acid
An alternative route involves esterification of nitrosoiminodipropanoic acid with ethanol.
Procedure :
One-Pot Nitrosation-Esterification
A streamlined approach combines nitrosation and esterification in a single pot.
Procedure :
- β-Alanine is treated with ethyl chloroformate to form the mixed carbonate intermediate.
- Concurrent nitrosation with tert-butyl nitrite (t-BuONO) and esterification with ethanol under basic conditions (e.g., DBU).
Advantages :
Analytical Data
| Property | Value | Method/Source |
|---|---|---|
| Molecular Weight | 246.26 g/mol | PubChem |
| Melting Point | 142–145°C | Experimental |
| λmax (UV-Vis) | 254 nm (ε = 1.2 × 10³ L/mol·cm) | |
| Solubility | Ethanol, DCM; insoluble in H₂O |
Industrial-Scale Considerations
- Cost Drivers : Ethyl nitrite availability and HCl recovery.
- Byproducts : Ethyl chloride (from HCl-alcohol side reactions) and NO gas.
- Safety : Requires explosion-proof equipment due to NO release.
Emerging Methods
Chemical Reactions Analysis
Types of Reactions
Diethyl 3,3’-(nitrosoimino)dipropanoate undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: Reduction of the nitroso group can yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitroso group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Diethyl 3,3’-(nitrosoimino)dipropanoate has several applications in scientific research:
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of diethyl 3,3’-(nitrosoimino)dipropanoate involves the interaction of the nitroso group with various molecular targets. The nitroso group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications that affect their function. The compound can also generate reactive nitrogen species that participate in redox reactions, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their distinguishing features:
Physicochemical Properties
- Solubility: Nitrosoimino derivatives are expected to exhibit lower aqueous solubility compared to PBAE polymers (which are designed for biocompatibility) due to the hydrophobic nitroso group.
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